(2R,6R)-2,6-Bis(azaniumyl)heptanedioate (2R,6R)-2,6-Bis(azaniumyl)heptanedioate DD-2,6-diaminopimelic acid is a 2,6-diaminopimelic acid in which both chiral centres have R configuration.
Brand Name: Vulcanchem
CAS No.: 17121-19-6
VCID: VC0102294
InChI: InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1
SMILES: C(CC(C(=O)O)N)CC(C(=O)O)N
Molecular Formula: C7H14N2O4
Molecular Weight: 190.2 g/mol

(2R,6R)-2,6-Bis(azaniumyl)heptanedioate

CAS No.: 17121-19-6

Main Products

VCID: VC0102294

Molecular Formula: C7H14N2O4

Molecular Weight: 190.2 g/mol

(2R,6R)-2,6-Bis(azaniumyl)heptanedioate - 17121-19-6

CAS No. 17121-19-6
Product Name (2R,6R)-2,6-Bis(azaniumyl)heptanedioate
Molecular Formula C7H14N2O4
Molecular Weight 190.2 g/mol
IUPAC Name (2R,6R)-2,6-diaminoheptanedioic acid
Standard InChI InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1
Standard InChIKey GMKMEZVLHJARHF-RFZPGFLSSA-N
Isomeric SMILES C(C[C@H](C(=O)[O-])[NH3+])C[C@H](C(=O)[O-])[NH3+]
SMILES C(CC(C(=O)O)N)CC(C(=O)O)N
Canonical SMILES C(CC(C(=O)[O-])[NH3+])CC(C(=O)[O-])[NH3+]
Description DD-2,6-diaminopimelic acid is a 2,6-diaminopimelic acid in which both chiral centres have R configuration.
PubChem Compound 1550876
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator